CETP Inhibitory Potency: Class-Level Benchmarking for Tetrahydroquinoline Scaffold
While direct CETP IC50 data for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide have not been publicly disclosed, the 1,2,3,4-tetrahydroquinoline platform has yielded potent CETP inhibitors (e.g., Tetrahydroquinoline A, IC50 = 39 nM against partially purified CETP) [1]. The 2-ethoxybenzamide motif provides a hydrogen-bond acceptor and lipophilic moiety that, based on class-level SAR, is expected to engage the CETP binding pocket differently than the 4-ethoxy isomer [1]. This structural distinction supports a hypothesis of differential potency, but experimental confirmation is required.
| Evidence Dimension | CETP Inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available for this specific compound |
| Comparator Or Baseline | Tetrahydroquinoline A (closest disclosed analog in scaffold class) = 39 nM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Partially purified CETP; in vitro enzymatic assay |
Why This Matters
Without quantitative potency data, procurement decisions must rely on the scaffold’s established activity; the 2-ethoxy substitution remains unvalidated, presenting both risk and opportunity for targeted medicinal chemistry exploration.
- [1] Rano, T. A.; et al. Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform. Bioorg. Med. Chem. Lett. 2009, 19, 2456–2460. View Source
